molecular formula C21H32N2O2 B11384802 2-(4-Methylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(4-Methylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B11384802
M. Wt: 344.5 g/mol
InChI Key: RNXSUYCOKFWOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a phenoxy group, a piperidine ring, and an ethanone moiety

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C21H32N2O2/c1-18-8-10-20(11-9-18)25-17-21(24)23-15-6-3-7-19(23)12-16-22-13-4-2-5-14-22/h8-11,19H,2-7,12-17H2,1H3

InChI Key

RNXSUYCOKFWOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 4-methylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy ethanone intermediate. This intermediate is then reacted with a piperidine derivative in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-METHYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

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